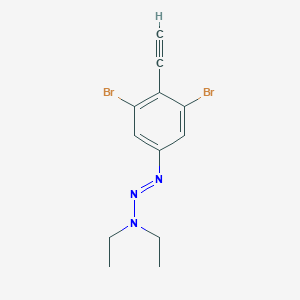
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- is a synthetic organic compound belonging to the triazene family. Triazenes are known for their applications in various fields, including medicinal chemistry and materials science. The presence of bromine and ethynyl groups in the phenyl ring may impart unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction between a bromo-substituted phenyl compound and an acetylene derivative.
Bromination: The dibromo substitution on the phenyl ring can be achieved using bromination reactions with bromine or N-bromosuccinimide (NBS).
Triazene Formation: The triazene moiety can be synthesized by reacting a diazonium salt with a secondary amine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triazene group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes or receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Triazene, 1-(3,5-dibromo-4-phenyl)-3,3-diethyl-: Lacks the ethynyl group, which may affect its reactivity and applications.
1-Triazene, 1-(3,5-dichloro-4-ethynylphenyl)-3,3-diethyl-: Substitution of bromine with chlorine may alter its chemical properties.
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-dimethyl-: Substitution of ethyl groups with methyl groups may influence its steric and electronic properties.
Uniqueness
The presence of both bromine and ethynyl groups in 1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- imparts unique chemical properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
669692-36-8 |
|---|---|
Fórmula molecular |
C12H13Br2N3 |
Peso molecular |
359.06 g/mol |
Nombre IUPAC |
N-[(3,5-dibromo-4-ethynylphenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H13Br2N3/c1-4-10-11(13)7-9(8-12(10)14)15-16-17(5-2)6-3/h1,7-8H,5-6H2,2-3H3 |
Clave InChI |
QWTLWNCGOZNWGJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC(=C(C(=C1)Br)C#C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


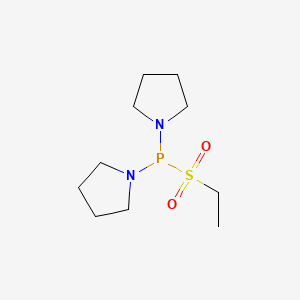

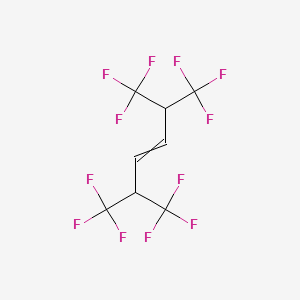
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
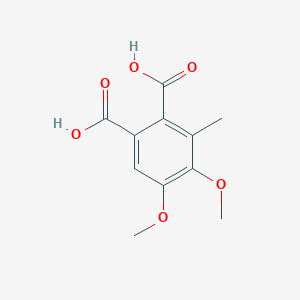
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
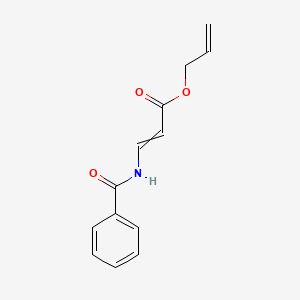
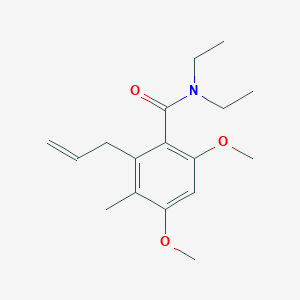
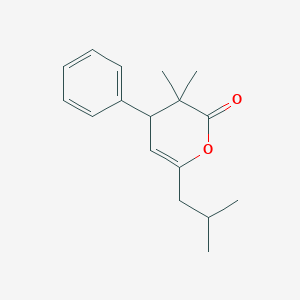
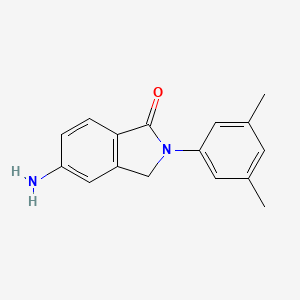
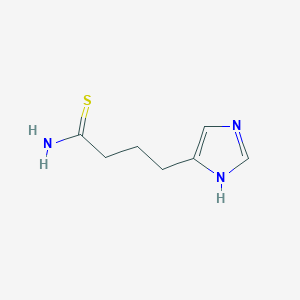
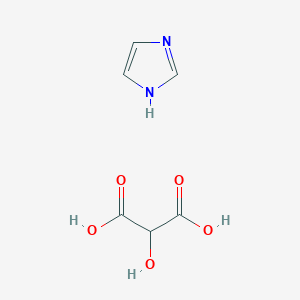
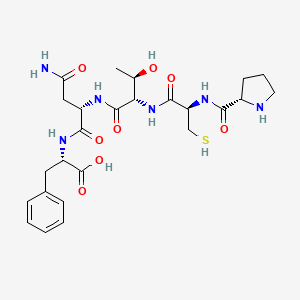
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
